Alalevonadifloxacin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

706809-20-3 |

|---|---|

Formule moléculaire |

C22H26FN3O5 |

Poids moléculaire |

431.5 g/mol |

Nom IUPAC |

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1 |

Clé InChI |

OUXXDXXQNWKOIF-RYUDHWBXSA-N |

SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |

SMILES isomérique |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O |

SMILES canonique |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid alalevonadifloxacin L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester WCK 2349 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to a Novel Benzoquinolizine Subclass of Quinolones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel benzoquinolizine subclass of quinolone antibiotics, with a primary focus on Levonadifloxacin (B139917) and its oral prodrug, Alalevonadifloxacin. This document details their mechanism of action, antibacterial spectrum, and the experimental methodologies used for their evaluation.

Introduction

The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. The benzoquinolizine subclass of quinolones represents a promising new therapeutic avenue. These compounds exhibit a broad spectrum of activity and a differentiated mechanism of action compared to traditional fluoroquinolones. Levonadifloxacin (WCK 771) is a prominent member of this subclass, demonstrating potent activity against a wide array of clinically significant bacteria.[1][2]

Mechanism of Action

The primary cellular target of the benzoquinolizine quinolones is bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][2] Unlike many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria, levonadifloxacin exhibits a preferential targeting of DNA gyrase.[1][2] This distinct mechanism is crucial for its potent activity against quinolone-resistant strains of S. aureus.

The binding of the benzoquinolizine quinolone to the DNA-gyrase complex stabilizes the cleavage complex, where the DNA is broken for supercoiling or relaxation. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.

Below is a diagram illustrating the mechanism of action:

Antibacterial Spectrum

Levonadifloxacin demonstrates a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria, including strains resistant to other antibiotics. Its activity also extends to certain Gram-negative and atypical pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the in vitro activity of Levonadifloxacin (WCK 771) against a range of clinical isolates. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are provided as MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the isolates, respectively).

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Gram-Positive | ||||

| Staphylococcus aureus (all) | 9 | 0.015-2 | - | [3] |

| Staphylococcus aureus (MRSA) | - | 0.5 | 1 | [4] |

| Staphylococcus aureus (Quinolone-Resistant) | - | 0.5 | 1 | [4] |

| Coagulase-Negative Staphylococci (MR-CoNS) | - | 0.5 | 1 | [4] |

| Streptococcus pneumoniae | 62 | - | 0.5 | [5] |

| Streptococcus pyogenes | - | - | - | |

| Enterococcus faecalis | 12 | - | - | [6] |

| Gram-Negative | ||||

| Haemophilus influenzae | - | - | - | [1] |

| Moraxella catarrhalis | - | - | - | [1] |

| Pseudomonas aeruginosa (Levofloxacin-susceptible) | 140 | 2 | 4 | [5] |

| Acinetobacter baumannii | - | - | - | |

| Escherichia coli | - | - | - | |

| Klebsiella pneumoniae | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the benzoquinolizine core and for conducting antibacterial susceptibility testing.

Synthesis of the Benzoquinolizine Core

The synthesis of the core benzoquinolizine scaffold, specifically (S)-9-fluoro-5-methyl-8-(4-hydroxypiperidin-1-yl)-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid, is a multi-step process. A general outline based on available information is provided below.

Starting Materials: 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline

Key Steps:

-

Resolution: The racemic starting material is resolved to obtain the desired S-enantiomer.

-

Cyclization: The resolved amine undergoes a cyclization reaction, often using a reagent like diethyl ethoxymethylenemalonate (EMME) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), to form the tricyclic benzoquinolizine ring system.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the C-8 position is substituted with 4-hydroxypiperidine. This reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base.

-

Purification: The final compound is purified using standard techniques such as crystallization or chromatography.

A more detailed, step-by-step protocol would require access to proprietary synthesis information.

Antibacterial Susceptibility Testing

The in vitro activity of novel benzoquinolizine quinolones is determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

This method is used to determine the minimum inhibitory concentration (MIC) of the compound.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

This method provides a qualitative assessment of susceptibility.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Paper disks impregnated with a known concentration of the test compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of an MHA plate.

-

Disk Application: A paper disk impregnated with the test compound is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

-

Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the compound.

The following diagram illustrates the general workflow for antibacterial susceptibility testing:

DNA Gyrase Inhibition Assay

This assay is crucial for confirming the mechanism of action of the benzoquinolizine quinolones.

Principle: The assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP and necessary buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: A reaction mixture containing buffer, ATP, relaxed plasmid DNA, and varying concentrations of the test compound is prepared.

-

Enzyme Addition: The reaction is initiated by adding a pre-determined amount of DNA gyrase.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS and proteinase K).

-

Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.

-

Visualization and Analysis: The gel is stained and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control (no drug). The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) can then be calculated.

Conclusion

The novel benzoquinolizine subclass of quinolones, exemplified by Levonadifloxacin, offers a significant advancement in the fight against antibiotic-resistant bacteria. Their unique mechanism of action, centered on the preferential inhibition of DNA gyrase, provides a potent tool against challenging pathogens, including MRSA. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antibacterial discovery and development. Further research into this promising class of compounds is warranted to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jcdr.net [jcdr.net]

Alalevonadifloxacin as a Prodrug of Levonadifloxacin: A Technical Guide

Introduction

Alalevonadifloxacin is an orally administered L-alanine ester prodrug of levonadifloxacin (B139917), a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2] Levonadifloxacin itself exhibits poor oral bioavailability, necessitating the development of a prodrug strategy to enable effective oral therapy.[3][4] this compound is designed for seamless absorption and efficient in vivo cleavage to release the active moiety, levonadifloxacin, thus providing a pharmacokinetic profile that mirrors intravenous administration.[1] This technical guide delves into the core scientific and clinical aspects of the this compound-levonadifloxacin system, targeting researchers, scientists, and drug development professionals. The focus is on the chemical relationship, mechanism of action, comparative pharmacokinetics, and the experimental methodologies used in their evaluation.

Chemical Properties and Structures

Levonadifloxacin is the active S(-) isomer of nadifloxacin.[5] To overcome its poor oral absorption, this compound was developed as a methanesulfonate (B1217627) salt of the L-alanine ester of levonadifloxacin.[3] This modification significantly improves aqueous solubility and oral bioavailability.[2][3] The key chemical properties are summarized below.

| Property | Levonadifloxacin | This compound |

| IUPAC Name | (12S)-7-Fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6] | (12S)-8-[4-[(2S)-2-Aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[7][8] |

| Molecular Formula | C₁₉H₂₁FN₂O₄[4] | C₂₂H₂₆FN₃O₅[7][8] |

| Molar Mass | 360.385 g·mol⁻¹[4] | 431.464 g·mol⁻¹[7] |

| Formulation | Parenteral formulation as L-arginine salt (WCK 771)[1][5] | Oral formulation as mesylate salt (WCK 2349)[1][3] |

Mechanism of Action and Conversion

This compound is pharmacologically inactive. Upon oral administration, it is absorbed and rapidly converted to the active drug, levonadifloxacin, by esterase enzymes in the body.[1][3]

Levonadifloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[9][11] By stabilizing the enzyme-DNA complex, levonadifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and subsequent bacterial cell death.[9][10] A distinguishing feature of levonadifloxacin, particularly against Staphylococcus aureus, is its preferential targeting of DNA gyrase, which contributes to its potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains.[1][12]

Pharmacokinetics

The prodrug approach allows this compound to achieve excellent oral bioavailability (~90%), resulting in a pharmacokinetic profile for levonadifloxacin that is comparable to its intravenous administration.[1] This facilitates a convenient switch from IV to oral therapy.[5] Studies in healthy adult subjects have demonstrated high penetration of levonadifloxacin into pulmonary tissues, which is crucial for treating respiratory infections.

Table 1: Pharmacokinetic Parameters of Levonadifloxacin After Oral this compound Administration [13][14][15]

| Parameter | Value (Mean ± SD) | Notes |

| Dose Regimen | 1,000 mg this compound, twice daily for 5 days | Data from a study in healthy adult subjects. |

| Bioavailability | ~90%[1] | Demonstrates efficient absorption and conversion of the prodrug. |

| Plasma Protein Binding | ~85%[14][15] | Unbound concentrations are used for calculating tissue penetration ratios. |

| Plasma AUC₀₋₁₂ (mg·h/L) | - | Area Under the Curve over 12 hours in plasma. |

| Epithelial Lining Fluid (ELF) AUC₀₋₁₂ (mg·h/L) | 172.6[13][14][15] | High concentration in the lung lining fluid. |

| Alveolar Macrophage (AM) AUC₀₋₁₂ (mg·h/L) | 35.3[13][14][15] | Indicates accumulation within lung immune cells. |

| Penetration Ratio (ELF / Unbound Plasma) | 7.66[14][15] | Shows excellent penetration into the epithelial lining fluid, a key site of respiratory infections. |

| Penetration Ratio (AM / Unbound Plasma) | 1.58[14][15] | Demonstrates effective concentration within alveolar macrophages, important for targeting intracellular pathogens. |

Pharmacodynamics and Clinical Efficacy

Levonadifloxacin has a broad spectrum of activity against clinically significant Gram-positive pathogens, including MRSA, quinolone-resistant S. aureus, and various streptococci.[1] It also shows activity against Gram-negative, atypical, and anaerobic bacteria.[1] The pharmacokinetic/pharmacodynamic parameter that best correlates with its efficacy is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[12]

Table 2: In Vitro Activity of Levonadifloxacin Against Key Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |

| Staphylococcus aureus (All) | 0.03[12] | 1[12][13] | Includes data from 297 U.S. community-acquired and hospital strains, irrespective of quinolone or glycopeptide resistance.[12] |

| Streptococcus pneumoniae | - | 0.5[13] | Data from 1,196 isolates.[13] |

| Haemophilus influenzae | - | 0.03[13] | Data from 1,002 isolates.[13] |

| Moraxella catarrhalis | - | 0.015[13] | Data from 504 isolates.[13] |

Clinical trials have confirmed the efficacy of this compound (oral) and levonadifloxacin (IV) for treating acute bacterial skin and skin structure infections (ABSSSI).

Table 3: Clinical Efficacy in ABSSSI (Phase 3 Trial vs. Linezolid) [16]

| Treatment Group | Clinical Cure Rate (Micro-ITT Population) | Notes |

| Levonadifloxacin (IV & Oral) | - | Non-inferior to linezolid. Showed a higher clinical cure rate for MRSA patients compared to linezolid.[16] |

| - MRSA Patients | 95.0% | Demonstrates potent anti-MRSA activity in a clinical setting. |

| Linezolid (IV & Oral) | - | Comparator drug in the registrational trial. |

| - MRSA Patients | 89.3% |

A post-marketing surveillance study in India involving 1266 patients reported high clinical success rates for various infections, with a 98.3% success rate for oral levonadifloxacin therapy.[17]

Experimental Protocols

1. Determination of Levonadifloxacin Plasma Concentrations

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of levonadifloxacin in plasma and other biological matrices.[12][13]

-

Sample Preparation: Plasma samples are typically processed via protein precipitation followed by centrifugation.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase gradient.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for levonadifloxacin and an internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantitation (LLOQ) around 0.156 mg/L.[12]

2. Intrapulmonary Pharmacokinetics Study

This protocol is designed to measure drug concentrations at the site of respiratory infections following oral administration of this compound.[14][15]

-

Study Design: Healthy adult subjects receive multiple oral doses of this compound (e.g., 1,000 mg twice daily for 5 days).[14][15]

-

Sampling: Serial plasma samples are collected over a dosing interval. Bronchoalveolar lavage (BAL) is performed at specific time points after the final doses in different cohorts of subjects.

-

BAL Processing: The BAL fluid is separated into supernatant (for epithelial lining fluid, ELF, concentration) and cell pellet (for alveolar macrophage, AM, concentration). The urea (B33335) dilution method is used to calculate the volume of ELF.

-

Analysis: Levonadifloxacin concentrations in plasma, ELF, and AM are determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Noncompartmental analysis is used to determine pharmacokinetic parameters like AUC for plasma, ELF, and AM. Penetration ratios are calculated by comparing AUC in ELF and AM to the AUC of unbound drug in plasma.[14][15]

This compound represents a successful application of prodrug chemistry to overcome the formulation and delivery challenges of its active moiety, levonadifloxacin. By enabling high oral bioavailability, it provides a crucial oral step-down therapy option for patients with serious Gram-positive infections, including those caused by MRSA. The potent, differentiated mechanism of action of levonadifloxacin, combined with its excellent penetration into key infection sites like the lung and a favorable safety profile, establishes the this compound/levonadifloxacin system as a significant advancement in the fight against antimicrobial resistance.

References

- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levonadifloxacin - Wikipedia [en.wikipedia.org]

- 5. vjim.org [vjim.org]

- 6. Levonadifloxacin | C19H21FN2O4 | CID 9850038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C22H26FN3O5 | CID 16734914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 10. What is the mechanism of Levonadifloxacin arginine salt? [synapse.patsnap.com]

- 11. What is this compound mesylate used for? [synapse.patsnap.com]

- 12. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent Levonadifloxacin Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prescription-Event Monitoring Study on Safety and Efficacy of Levonadifloxacin (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Alalevonadifloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alalevonadifloxacin is a novel broad-spectrum antibiotic belonging to the fluoroquinolone class, specifically designed to combat infections caused by multi-drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] It is the L-alanine ester prodrug of levonadifloxacin (B139917), a modification that significantly enhances its oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound mesylate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow and mechanism of action to aid researchers and drug development professionals.

Chemical Synthesis

The synthesis of this compound mesylate is a multi-step process that begins with the construction of the core benzoquinolizine ring system, followed by the introduction of the piperidinyl side chain, and finally, the esterification with L-alanine and salt formation. The overall synthetic pathway is outlined below.

Synthesis of Levonadifloxacin: The Active Moiety

The synthesis of the active drug, levonadifloxacin, starts from 2-Bromo-4,5-difluoroacetylaniline.[3]

Step 1: Synthesis of Quinoline (B57606) Intermediate (2)

2-Bromo-4,5-difluoroacetylaniline is treated with crotonaldehyde (B89634) under Skraup-Doeber-Von Miller conditions to generate the corresponding quinoline derivative.[3]

Step 2: Reduction to Tetrahydroquinoline (3)

The quinoline intermediate undergoes catalytic hydrogenation. Initially, a palladium on carbon catalyst is used to reduce the carbon-bromine bond. Following filtration to remove the catalyst, platinum on carbon is added, and the mixture is subjected to further hydrogenation to yield the tetrahydroquinoline.[3]

Step 3: Chiral Resolution to Obtain the S-isomer (4)

The racemic tetrahydroquinoline is resolved using 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA). Recrystallization from 60% aqueous methanol (B129727) affords the desired S-isomer with high enantiomeric excess.[3] The undesired R-isomer can be racemized for reuse by treatment with methanesulfonic acid.[3]

Step 4: Formation of the Tricyclic Acid (5)

The S-isomer is reacted with diethylethoxymethylenemalonate (EMME) in the presence of polyphosphoric acid (PPA), followed by treatment with hydrochloric acid to yield the tricyclic carboxylic acid.[3]

Step 5: Synthesis of Levonadifloxacin (8)

The tricyclic acid is first chelated with boron triacetate, generated in situ, to form a cyclic borate (B1201080) complex. This complex is then reacted with 4-hydroxypiperidine (B117109) to yield levonadifloxacin.[3]

Synthesis of this compound Mesylate (1)

The final steps involve the esterification of levonadifloxacin with a protected L-alanine and subsequent deprotection and salt formation.

Step 1: Coupling with Boc-L-alanine

Levonadifloxacin is coupled with N-tert-butoxycarbonyl-L-alanine (Boc-L-alanine) to form the ester linkage at the 4-hydroxyl position of the piperidine (B6355638) ring.[3]

Step 2: Deprotection and Mesylate Salt Formation

The Boc protecting group is removed, and the resulting amine is treated with methanesulfonic acid to form the final product, this compound mesylate.[3]

Experimental Protocols

Synthesis of (2'S,5S)-9-fluoro-6,7-dihydro-8-(4-(N-tert-butoxycarbonyl-L-alaninyl-oxy)-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid:

-

To a mixture of N-tert-butoxycarbonyl-L-alanine (473 g) in dichloromethane (B109758) (2 L), a solution of dicyclohexylcarbodiimide (B1669883) (515 g) in dichloromethane (2 L) is added at a temperature of -10 to 0 °C, resulting in a turbid suspension.[4]

-

To this suspension, (S)-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (300 g) and 4-N,N-dimethylamino pyridine (B92270) (58 g) are added, and the reaction mixture is stirred at -10 to 5 °C for 2 hours.[4]

-

The suspension is filtered, and the solid is washed with dichloromethane (500 ml). The filtrate is then washed with water and dried over anhydrous sodium sulfate.[4]

-

The organic layer is concentrated to half its volume, leading to the precipitation of a solid, which is filtered and washed with dichloromethane (300 ml).[4]

-

The clear organic filtrate is concentrated to dryness to yield an oily mass, which is triturated with diethyl ether (4 L) to provide a white solid. The solid is filtered and washed with diethyl ether (1 L) to give the title compound.[4]

Synthesis of (2'S, 5S)-9-fluoro-6,7-dihydro-8-(4-L-alaninyl-oxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid methanesulfonic acid salt (this compound Mesylate):

-

To a mixture of (2'S, 5S)-9-fluoro-6,7-dihydro-8-(4-N-tert-butoxycarbonyl-L-alaninyloxy-piperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (415 g) in acetone (B3395972) (4.5 L), methanesulfonic acid (66 ml) is added.[4]

-

The reaction mixture is stirred at 65-67 °C overnight.[4]

-

The resulting suspension is filtered at 40-45 °C, and the solid is washed with acetone (1.5 L) followed by diethyl ether (1.5 L) to yield the final product.[4]

Synthetic Workflow Diagram

Caption: Synthetic pathway of this compound Mesylate.

Characterization Data

The structural integrity and purity of this compound mesylate are confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₆FN₃O₅·CH₃SO₃H | [1] |

| Molecular Weight | 527.6 g/mol | [1] |

| Appearance | White solid | [4] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for the quantification of any process-related impurities or stereoisomers.

Chiral HPLC for Diastereomeric Impurity:

A chiral HPLC method has been developed for the quantification of a diastereomeric impurity in this compound.[5]

| Parameter | Condition |

| Stationary Phase | Pirkle type (R,R) Whelk-O1 chiral stationary phase |

| Mobile Phase | Ammonium formate (B1220265) buffer and acetonitrile (B52724) (gradient) |

| Flow Rate | 1.5 mL/min |

This method was validated and showed linearity for the diastereomeric impurity in the concentration range of 0.24–4.78 μg/ml, with a limit of quantitation (LOQ) of 0.24 μg/ml and a limit of detection (LOD) of 0.07 μg/ml.[5][6] The mean recovery of the diastereomeric impurity was 103.47 ± 5.14%.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio (m/z).[7]

| Parameter | Value |

| Molecular Ion Peak (M+H)⁺ | Data not explicitly found in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. While a complete, assigned spectrum was not available in the searched literature, the synthesis of related impurities has been characterized by ¹H and ¹³C NMR.[8]

| Nucleus | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | Specific data for this compound not explicitly found in search results. |

| ¹³C NMR | Specific data for this compound not explicitly found in search results. |

Mechanism of Action

This compound, as a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication and maintenance.[9]

Inhibition of DNA Gyrase and Topoisomerase IV

Upon oral administration, this compound is absorbed and subsequently hydrolyzed in vivo to release its active form, levonadifloxacin. Levonadifloxacin targets and inhibits two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, levonadifloxacin disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[9]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis and characterization of this compound mesylate. The multi-step synthesis, culminating in the formation of the L-alanine ester prodrug, is a well-defined process. Characterization relies on a suite of modern analytical techniques to ensure the identity, purity, and quality of the final drug substance. The mechanism of action, typical of fluoroquinolones, involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV. The information compiled herein serves as a valuable resource for scientists and researchers involved in the development and analysis of this important new antibiotic. Further research to fully detail the NMR spectral assignments would be a valuable addition to the public knowledge base.

References

- 1. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scilit.com [scilit.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2003045329A2 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Structural Symphony of Alalevonadifloxacin: An In-Depth Technical Guide to its Structure-Activity Relationship

Aurangabad, India - In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with improved efficacy and oral bioavailability is paramount. Alalevonadifloxacin, a prodrug of the potent fluoroquinolone levonadifloxacin (B139917), represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

This compound (WCK 2349) was rationally designed to overcome the poor oral absorption of its parent compound, levonadifloxacin. The key to its success lies in the strategic placement of an L-alanine ester at the C-4 hydroxyl group of the piperidine (B6355638) ring. This modification allows for efficient absorption in the gastrointestinal tract, followed by enzymatic cleavage to release the active levonadifloxacin into the bloodstream. This prodrug strategy not only enhances patient convenience by enabling a switch from intravenous to oral therapy but also maintains the potent antibacterial activity of the parent molecule.

The Core Scaffold and Key Pharmacophoric Features

Levonadifloxacin belongs to the benzoquinolizine subclass of fluoroquinolones. Its fundamental structure is crucial for its antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The core pharmacophore of levonadifloxacin, and by extension this compound, consists of a tricyclic benzoquinolizine ring system with several key substituents that govern its potency and spectrum of activity.

In vitro spectrum of activity for Alalevonadifloxacin

An In-Depth Technical Guide to the In Vitro Spectrum of Activity for Alalevonadifloxacin

Introduction

This compound (WCK 2349) is the L-alanine ester prodrug of levonadifloxacin (B139917) (WCK 771).[1][2] Developed to improve oral bioavailability, this compound is rapidly converted to its active moiety, levonadifloxacin, in the body.[2] Levonadifloxacin belongs to a novel benzoquinolizine subclass of fluoroquinolones and exhibits a broad spectrum of antibacterial activity.[3][4] It is particularly distinguished by its potent efficacy against multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[4][5] This document provides a comprehensive overview of the in vitro activity of levonadifloxacin, detailing its mechanism of action, spectrum of activity against key clinical pathogens, and the experimental protocols used for its evaluation.

Mechanism of Action

Like other fluoroquinolones, levonadifloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination: DNA gyrase and topoisomerase IV.[3][6] By binding to and stabilizing the enzyme-DNA complexes, the drug prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks.[5][6] This chromosomal damage overwhelms bacterial DNA repair mechanisms, ultimately resulting in rapid, concentration-dependent bactericidal activity.[5]

A key feature of levonadifloxacin is its potent and preferential targeting of DNA gyrase in Staphylococcus aureus, which is a departure from most other quinolones that primarily target topoisomerase IV in Gram-positive bacteria.[5] This differentiated mechanism contributes to its high potency against MRSA and strains resistant to other fluoroquinolones.[5] Furthermore, its unique chemical structure allows it to evade common resistance mechanisms like NorA efflux pumps.[5][6]

Caption: Mechanism of action of Levonadifloxacin.

In Vitro Spectrum of Activity

Levonadifloxacin demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant pathogens. Its potency is particularly notable against Gram-positive bacteria, including resistant phenotypes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for levonadifloxacin against various bacterial isolates.

Activity Against Gram-Positive Pathogens

Levonadifloxacin is highly active against Staphylococcus aureus, including strains resistant to methicillin (B1676495) and other fluoroquinolones.[4] It also shows potent activity against various Streptococcus species and Enterococcus faecalis.[4][5]

Table 1: In Vitro Activity of Levonadifloxacin against Staphylococcus aureus

| Organism Subset | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| S. aureus (all) | 793 | 0.25 | 0.5 | [7] |

| Methicillin-Resistant S. aureus (MRSA) | 456 | 0.38 - 0.5 | 0.5 - 1.0 | [8] |

| MRSA | 441 | 0.25 | 0.5 | [7] |

| Quinolone-Resistant S. aureus (QRSA) | 626 | 0.25 | 0.5 | [7] |

| MRSA (Bloodstream Isolates) | - | 0.5 | 1.0 | [9] |

| MRSA, QRSA | - | - | 0.25 - 0.5 |[10] |

Table 2: In Vitro Activity of Levonadifloxacin against Other Gram-Positive Pathogens

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | 1,196 | - | 0.5 | [1] |

| Streptococcus pyogenes | - | - | - | [4][5] |

| Enterococcus faecalis | - | - | - |[4] |

Activity Against Gram-Negative and Atypical Pathogens

Levonadifloxacin is also effective against common respiratory Gram-negative pathogens and has demonstrated activity against atypical organisms.[1][4]

Table 3: In Vitro Activity of Levonadifloxacin against Gram-Negative and Other Pathogens

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| Haemophilus influenzae | 1,002 | - | 0.03 | [1] |

| Moraxella catarrhalis | 504 | - | 0.015 | [1] |

| Burkholderia pseudomallei | 50 | 0.25 - 2 | - | [8] |

| Chlamydia pneumoniae | 10 | - | - | [11] |

| Mycoplasma pneumoniae | - | - | 0.125 |[11] |

Experimental Protocols

The determination of in vitro susceptibility, specifically the Minimum Inhibitory Concentration (MIC), is critical for evaluating a new antimicrobial agent. The data cited in this guide were primarily generated using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol Outline:

-

Preparation of Antimicrobial Agent: A stock solution of levonadifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][12]

-

Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[12]

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The in vitro data for levonadifloxacin, the active moiety of this compound, demonstrate its potent and broad-spectrum bactericidal activity. It shows exceptional efficacy against Gram-positive pathogens, including challenging multi-drug resistant strains of Staphylococcus aureus.[4][9] Its activity is retained against quinolone-resistant isolates, largely due to its unique mechanism of action involving preferential targeting of DNA gyrase in S. aureus.[5] The consistent and potent in vitro profile, coupled with favorable activity against key respiratory pathogens, underscores the significant potential of this compound as a valuable therapeutic option for treating a variety of bacterial infections, particularly those caused by resistant Gram-positive organisms.[1][5]

References

- 1. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound mesylate used for? [synapse.patsnap.com]

- 4. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 7. Levonadifloxacin, a recently approved benzoquinolizine fluoroquinolone, exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates and Bengal Bay clone isolates collected from a large Indian tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Alalevonadifloxacin: A Technical Guide to its Activity Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alalevonadifloxacin is an oral prodrug of levonadifloxacin (B139917), a novel antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] It has demonstrated broad-spectrum activity against a variety of bacterial pathogens, with particularly potent efficacy against Gram-positive bacteria, including multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Developed in India, levonadifloxacin (intravenous) and its oral form, this compound, have been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI), diabetic foot infections, and concurrent bacteremia.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, in vitro and in vivo activity, and the experimental protocols used to evaluate its efficacy against clinically significant Gram-positive pathogens.

Mechanism of Action

Levonadifloxacin, the active moiety of this compound, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][5] This dual-targeting mechanism is crucial for its potent activity. These enzymes are responsible for introducing and removing DNA supercoils, processes vital for DNA replication, transcription, and repair.[5] By binding to the enzyme-DNA complex, levonadifloxacin stabilizes double-stranded DNA breaks, which ultimately leads to the inhibition of these critical cellular processes and results in bacterial cell death.[5][6]

A key feature of levonadifloxacin is its enhanced activity against Gram-positive pathogens, which is attributed to its strong binding affinity for topoisomerase IV, the primary target in these bacteria.[5] Unlike many other fluoroquinolones, levonadifloxacin also shows a preferential affinity for DNA gyrase in S. aureus, contributing to its potent anti-MRSA activity.[7][8] Furthermore, its chemical structure allows it to evade common resistance mechanisms, such as certain efflux pumps, that affect older fluoroquinolones.[2][5]

In Vitro Activity

Levonadifloxacin has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Numerous studies have consistently reported low Minimum Inhibitory Concentration (MIC) values, particularly against quinolone-non-susceptible staphylococci.[9]

Activity Against Staphylococcus aureus

Levonadifloxacin is highly active against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to other fluoroquinolones.[10][11] It has also shown efficacy against vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) isolates.[9][10]

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| S. aureus (All) | 793 | - | 0.25 | 0.5 | [10][11] |

| MRSA | 456 | - | 0.38 - 0.5 | 0.5 - 1 | [4] |

| MRSA (Blood Isolates) | 51 | - | 0.38 | 0.5 | [4] |

| hVISA | 29 | - | - | - | [9] |

| Quinolone-Resistant S. aureus | 626 | - | 0.25 | 0.5 | [11] |

Activity Against Other Gram-Positive Pathogens

The activity of levonadifloxacin extends to other significant Gram-positive cocci, including various species of Streptococcus and Enterococcus.

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae | - | - | - | - | [3][12] |

| Streptococcus pyogenes | - | - | - | - | [3][10] |

| Enterococcus faecalis (VRE) | - | All susceptible | - | - | [10][13] |

| Coagulase-Negative Staphylococci (CoNS) | 109 | All susceptible | - | - | [14] |

In Vivo Efficacy

The efficacy of levonadifloxacin has been validated in several preclinical in vivo models of infection. These studies are crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.

Murine Infection Models

In a neutropenic murine lung infection model, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the key PK/PD index driving the antistaphylococcal efficacy of levonadifloxacin.

| Infection Model | Pathogen | PK/PD Target | Efficacy Endpoint | Mean fAUC/MIC | Reference |

| Neutropenic Murine Lung | S. aureus (9 strains) | fAUC/MIC | Bacteriostatic | 8.1 ± 6.0 | |

| Neutropenic Murine Lung | S. aureus (9 strains) | fAUC/MIC | 1-log₁₀ kill | 25.8 ± 12.3 |

These studies demonstrate that levonadifloxacin can achieve the necessary exposures to produce both bacteriostatic and bactericidal effects against S. aureus at clinically relevant doses.[15] Promising efficacy has also been observed in models of ABSSSI and peritonitis.[7]

Experimental Protocols

Standardized methodologies are essential for the accurate evaluation of a new antimicrobial agent. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC Determination)

This method is considered the gold standard for determining the MIC of an antibiotic.

-

Preparation: Serial twofold dilutions of levonadifloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]

-

Inoculum: The test organism is cultured, and the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.[16]

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]

-

Quality Control: A reference strain, such as S. aureus ATCC 29213, is tested concurrently to ensure the accuracy of the results.[11]

2. Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

-

Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar (B569324) plate.

-

Disk Application: A paper disk impregnated with a standard concentration of levonadifloxacin (e.g., 10 μg) is placed on the agar surface.[17]

-

Incubation: The plate is incubated at 35°C for 16-18 hours.[16]

-

Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant) established by regulatory bodies like CLSI.[16][18]

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing over time.

-

Setup: A standardized bacterial inoculum (e.g., 10⁵ to 10⁶ CFU/mL) is added to flasks containing broth with various concentrations of levonadifloxacin (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.[19]

-

Sampling: The flasks are incubated in a shaking water bath. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).[19]

-

Quantification: Serial dilutions of each aliquot are plated on agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in bacterial count compared to the initial inoculum is typically considered bactericidal activity.[20]

In Vivo Efficacy Model: Neutropenic Murine Lung Infection

This model is used to assess the efficacy of an antibiotic in an immunocompromised host.

-

Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.[15]

-

Infection: Mice are infected via intranasal instillation or aerosol exposure with a standardized inoculum of S. aureus.[15]

-

Treatment: this compound (or levonadifloxacin) is administered at various doses and schedules, typically starting 2 hours post-infection.

-

Assessment: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).[15]

-

PK/PD Analysis: The relationship between drug exposure (fAUC) and the change in bacterial burden is analyzed to determine the PK/PD index associated with efficacy.[21]

Resistance Mechanisms and this compound

Resistance to fluoroquinolones in Gram-positive bacteria typically arises from two primary mechanisms:

-

Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC or grlA) reduce the binding affinity of the drug.[22][23]

-

Efflux Pumps: Active transport systems, such as the NorA pump in S. aureus, can expel the antibiotic from the bacterial cell, preventing it from reaching its intracellular targets.[22][24]

This compound's active form, levonadifloxacin, has been designed to overcome some of these challenges. Its potent, dual-targeting activity means that mutations in both target enzymes are often required for significant resistance to develop.[5] Additionally, it has been shown to be a poor substrate for certain efflux pumps, allowing it to retain activity against strains that are resistant to other fluoroquinolones.[5][7]

Conclusion

This compound, through its active moiety levonadifloxacin, represents a significant advancement in the fight against resistant Gram-positive infections. Its dual mechanism of action, potent in vitro activity against key pathogens like MRSA, and demonstrated in vivo efficacy make it a valuable therapeutic option. The availability of both oral (this compound) and intravenous (levonadifloxacin) formulations provides flexibility for treating a range of infections, from ABSSSI to more serious systemic conditions. For researchers and drug development professionals, this compound serves as a promising agent that addresses several unmet clinical needs in the management of difficult-to-treat bacterial infections.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. What is this compound mesylate used for? [synapse.patsnap.com]

- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent Levonadifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 6. What is the mechanism of Levonadifloxacin arginine salt? [synapse.patsnap.com]

- 7. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prescription-Event Monitoring Study on Safety and Efficacy of Levonadifloxacin (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imsear.searo.who.int [imsear.searo.who.int]

- 10. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jcdr.net [jcdr.net]

- 15. researchgate.net [researchgate.net]

- 16. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 17. researchgate.net [researchgate.net]

- 18. India-discovered levonadifloxacin & this compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Alalevonadifloxacin

Executive Summary

Alalevonadifloxacin is an orally administered L-alanine ester prodrug of levonadifloxacin (B139917), a novel benzoquinolizine fluoroquinolone antibiotic. Developed to provide an oral step-down therapy with a pharmacokinetic profile comparable to intravenous (IV) levonadifloxacin, it is particularly noted for its potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Following oral administration, this compound is rapidly and completely converted into the active moiety, levonadifloxacin, by widely distributed esterase enzymes.[4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

This compound (WCK 2349) is a highly water-soluble mesylate salt designed for oral administration.[2][5] Its pharmacokinetic profile is characterized by high bioavailability and excellent tissue penetration, particularly into the lungs.

Absorption and Bioavailability

This compound is rapidly absorbed and bio-transformed by esterases in tissues like the intestinal mucosa, liver, and blood into its active form, levonadifloxacin.[4] The prodrug itself is not detected in systemic circulation.[4] It boasts a high oral bioavailability of approximately 89% to 90%.[2][5][6] This efficient conversion allows the oral 1000 mg dose of this compound to produce a systemic exposure of levonadifloxacin that is nearly identical to the 800 mg IV dose.[4] Food does not significantly alter its oral bioavailability.[4]

Distribution

Levonadifloxacin is widely distributed throughout the body.[7] Plasma protein binding is approximately 85%, which is higher than many other commonly used fluoroquinolones.[5][8] A key feature of levonadifloxacin is its extensive penetration into pulmonary tissues. Studies in healthy adult subjects have demonstrated high concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM), crucial sites for treating lower respiratory tract infections.[5][8][9] The penetration ratios into ELF and AM, relative to unbound plasma concentrations, are significant, supporting its use for infections caused by both extracellular and intracellular respiratory pathogens.[5][8][9] Pre-clinical studies also indicate good penetration into bone tissue.[10]

Metabolism and Excretion

The primary route of metabolism for levonadifloxacin is hepatic.[2] Despite this, clinical studies have shown that no dose adjustments are necessary for patients with varying degrees of hepatic impairment.[2] Similarly, dose adjustments are not required for patients with renal impairment.[10] A significant portion of levonadifloxacin is eliminated as an unchanged drug in the urine.[7]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of levonadifloxacin following the oral administration of this compound.

Table 1: Plasma Pharmacokinetic Parameters of Levonadifloxacin in Healthy Adults (Following oral this compound 1,000 mg twice daily for 5 days)

| Parameter | Value (Mean ± SD) after 1st Dose | Value (Mean ± SD) after 9th Dose |

| Cmax (mg/L) | 14.9 ± 2.9 | 18.9 ± 4.5 |

| Tmax (h) | 1.5 ± 0.6 | 1.4 ± 0.5 |

| AUC₀₋₁₂ (mg·h/L) | 133.9 ± 25.4 | 150.5 ± 31.8 |

| AUC₀₋∞ (mg·h/L) | 146.1 ± 28.5 | N/A |

| Half-life (h) | 7.9 ± 2.0 | 9.0 ± 2.2 |

Data sourced from a study involving healthy adult subjects.[11]

Table 2: Intrapulmonary Penetration of Levonadifloxacin (Following oral this compound 1,000 mg twice daily for 5 days)

| Compartment | AUC₀₋₁₂ (mg·h/L) | Penetration Ratio (vs. Unbound Plasma) |

| Epithelial Lining Fluid (ELF) | 172.6 | 7.66 |

| Alveolar Macrophages (AM) | 35.3 | 1.58 |

Data reflects mean concentrations at each sampling time.[5][8][9]

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is defined by the potent and broad-spectrum bactericidal activity of its active moiety, levonadifloxacin.

Mechanism of Action

Like other fluoroquinolones, levonadifloxacin's mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12] These enzymes are critical for DNA replication, transcription, repair, and recombination.[1] By stabilizing the enzyme-DNA complex, levonadifloxacin introduces double-stranded breaks in the bacterial chromosome, which overwhelms DNA repair mechanisms and leads to rapid cell death.[2][12] A distinguishing feature of levonadifloxacin is its enhanced activity against Gram-positive pathogens like S. aureus, which is attributed to a preferential affinity for DNA gyrase, unlike older fluoroquinolones that primarily target topoisomerase IV in these organisms.[2] This dual-targeting ability also helps it overcome common resistance mechanisms.[12]

Spectrum of Activity

Levonadifloxacin demonstrates a broad spectrum of activity against clinically significant pathogens:

-

Gram-Positive: Highly potent against Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains), including quinolone-resistant isolates.[1][13] It is also active against Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[2][13]

-

Gram-Negative: Active against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[2][5]

-

Atypical and Anaerobic Bacteria: Shows activity against atypical pathogens and anaerobes.[2][14]

Pharmacodynamic Data Summary

The following table summarizes the in vitro activity of levonadifloxacin against key bacterial pathogens.

Table 3: Minimum Inhibitory Concentrations (MIC) for Levonadifloxacin

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus | 0.03 | 1.0 |

| S. aureus (MRSA strains) | N/A | 0.5 - 2.0 |

| Streptococcus pneumoniae | N/A | 0.5 |

| Haemophilus influenzae | N/A | 0.03 |

| Moraxella catarrhalis | N/A | 0.015 |

Data sourced from multiple in vitro studies.[5][15]

PK/PD Indices

For fluoroquinolones, the pharmacokinetic-pharmacodynamic parameter that best correlates with clinical and microbiological efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5][15] In a neutropenic murine lung infection model, fAUC/MIC was confirmed as the primary driver of levonadifloxacin's efficacy against S. aureus.[15]

-

Bacteriostatic Effect: The mean fAUC/MIC required for stasis (no change in bacterial count) was 8.1 ± 6.0.[15]

-

Bactericidal Effect: The mean fAUC/MIC required for a 1-log₁₀ reduction in bacterial count was 25.8 ± 12.3.[15]

Key Experimental Protocols

Intrapulmonary Pharmacokinetics in Healthy Adults

-

Objective: To determine the concentrations of levonadifloxacin in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) after oral administration of this compound.[5][8][9]

-

Study Design: An open-label study in healthy adult subjects.[5][9]

-

Dosing Regimen: Subjects received 1,000 mg of this compound orally every 12 hours for 5 days (a total of 10 doses).[5][8][11]

-

Sample Collection:

-

Plasma: Serial blood samples were collected over a 12-hour interval following the first and ninth doses to determine PK parameters.[8][11]

-

Bronchoalveolar Lavage (BAL): Subjects were assigned to one of five BAL sampling times (2, 4, 6, 8, or 12 hours) after the ninth dose to collect ELF and AM samples.[8][9]

-

-

Analytical Method: Levonadifloxacin concentrations in all matrices (plasma, ELF, AM) were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][8][9]

-

Data Analysis: Noncompartmental pharmacokinetic analysis was used to determine parameters like Cmax, Tmax, and AUC.[8] Penetration ratios were calculated by comparing the AUC₀₋₁₂ in ELF and AM to the AUC₀₋₁₂ of unbound drug in plasma.[5][8]

Neutropenic Murine Lung Infection Model

-

Objective: To identify the PK/PD index driving the efficacy of levonadifloxacin and determine the magnitude required for antibacterial effects against S. aureus.[15]

-

Animal Model: Neutropenic Swiss albino mice.[15]

-

Infection: Mice were infected intranasally with S. aureus to establish a lung infection.[15]

-

Treatment: Two hours post-infection, mice were treated with subcutaneous doses of levonadifloxacin. A control group received a vehicle dose.[15]

-

Endpoint Assessment: The bacterial burden in the lungs was assessed at the start of treatment (0 hours) and at 24 hours. Efficacy was measured as the change in log₁₀ CFU/lung over 24 hours.[15]

-

Data Analysis: A sigmoidal Emax model was used to correlate the pharmacodynamic response with different PK/PD indices (fAUC/MIC, fCmax/MIC, and %fT>MIC) to determine the best fit.[15]

Drug Interactions

As a member of the fluoroquinolone class, this compound may be subject to several potential drug interactions:

-

Cation-containing Products: Antacids or supplements containing aluminum, magnesium, iron, or zinc can interfere with the absorption of fluoroquinolones. It is recommended to administer these products at least two hours before or several hours after this compound.[1][16]

-

QT Interval Prolongation: Caution is advised when co-administering with other drugs known to prolong the QT interval, such as certain antiarrhythmics or tricyclic antidepressants, due to an increased risk of cardiac events.[1]

-

Anticoagulants: this compound may enhance the effects of oral anticoagulants like warfarin, necessitating close monitoring of coagulation parameters.[1]

Conclusion

This compound is an effective oral prodrug that delivers the active antibiotic, levonadifloxacin, with high bioavailability and a pharmacokinetic profile comparable to its IV formulation. Its key strengths lie in its potent bactericidal activity against a broad spectrum of pathogens, especially MRSA, and its excellent penetration into lung tissues. The well-defined PK/PD relationship, with fAUC/MIC as the driver of efficacy, provides a strong basis for rational dose selection. These characteristics, combined with a favorable safety profile and lack of required dose adjustment in hepatic or renal impairment, position this compound as a valuable therapeutic option for treating challenging bacterial infections, particularly in the context of IV-to-oral switch therapy.[2][4][10]

References

- 1. What is this compound mesylate used for? [synapse.patsnap.com]

- 2. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EMROK & EMROK O [emrok.co.in]

- 5. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of this compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 13. Efficacy and Safety of Oral and IV Levonadifloxacin Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoroquinolones (drug interactions) | Research Starters | EBSCO Research [ebsco.com]

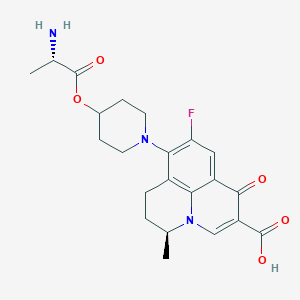

Molecular structure of Alalevonadifloxacin mesylate

An In-Depth Technical Guide to the Molecular Structure of Alalevonadifloxacin Mesylate

Introduction

This compound mesylate, known by the trade name Emrok O and development code WCK 2349, is a novel, orally administered antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3][4] It is an L-alanine ester prodrug of levonadifloxacin (B139917), a potent antibacterial agent.[3][5][6] This design significantly enhances oral bioavailability, allowing for effective systemic treatment.[6] this compound mesylate demonstrates a broad spectrum of activity and is particularly significant for its efficacy against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][7]

This technical guide provides a comprehensive overview of the molecular structure of this compound mesylate, its physicochemical properties, mechanism of action, and key experimental data relevant to its synthesis and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound mesylate is the methanesulfonic acid salt of this compound.[8] The salt form enhances aqueous solubility and stability, which is crucial for pharmaceutical formulation.[6][9] Its core chemical identifiers and computed physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound Mesylate

| Identifier | Value | Reference |

| IUPAC Name | (12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid | [8] |

| CAS Number | 948895-94-1 | [8] |

| Molecular Formula | C₂₃H₃₀FN₃O₈S | [7][8] |

| Synonyms | WCK 2349 methanesulfonate, UNII-FGY89D136X | [8] |

| InChIKey | QFROQFYGNZZJJU-FXMYHANSSA-N | [7][8] |

| SMILES | C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)--INVALID-LINK--N)F)C(=O)O.CS(=O)(=O)O | [8] |

Table 2: Physicochemical Properties of this compound Mesylate

| Property | Value | Reference |

| Molecular Weight | 527.6 g/mol | [8] |

| Parent Compound (this compound) Exact Mass | 431.18564910 Da | [10] |

| Component Compounds | This compound, Methanesulfonic Acid | [8] |

Molecular Structure and Stereochemistry

The molecular architecture of this compound is complex, featuring a novel benzoquinolizine core that distinguishes it from many other fluoroquinolones.[4]

-

Core Structure : The tricyclic benzoquinolizine system is the primary pharmacophore responsible for its antibacterial activity.

-

Key Substitutions :

-

A fluorine atom at the C-7 position is a common feature in modern fluoroquinolones, enhancing their potency.

-

At the C-8 position, a 4-hydroxypiperidin-1-yl group is attached. This piperidine (B6355638) ring is crucial as it serves as the attachment point for the prodrug moiety.

-

-

Prodrug Moiety : The hydroxyl group of the piperidine ring is esterified with L-alanine. This L-alanine ester is the key to its function as a prodrug; it is designed to be cleaved by esterases in vivo to release the active drug, levonadifloxacin.[11][12]

-

Stereochemistry : this compound possesses two defined chiral centers, which are critical for its biological activity. The stereochemistry is (5S) for the methyl group on the quinolizine ring and (2S) for the L-alanine moiety.[8][13] The specific stereoisomeric form is essential for its targeted binding and efficacy. The synthesis and separation of its various stereoisomers have been a key aspect of its development.[2][14]

Mechanism of Action

Like other fluoroquinolones, this compound mesylate's active form, levonadifloxacin, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][15]

-

Prodrug Activation : Following oral administration, this compound is absorbed and hydrolyzed by enzymes in the body, releasing the active metabolite, levonadifloxacin.[11]

-

Enzyme Inhibition : Levonadifloxacin then targets and inhibits bacterial DNA gyrase and topoisomerase IV.[15]

-

DNA Damage and Cell Death : By binding to the enzyme-DNA complex, the drug stabilizes it, which prevents the re-ligation of DNA strands that have been temporarily cleaved by the enzymes.[15] This leads to an accumulation of double-stranded DNA breaks, which disrupts DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[1][15]

The unique chemical structure of levonadifloxacin allows it to evade some common bacterial resistance mechanisms, such as efflux pumps, making it effective against strains resistant to older fluoroquinolones.[1][15]

References

- 1. What is this compound mesylate used for? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound mesylate | C23H30FN3O8S | CID 16734913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C22H26FN3O5 | CID 16734914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy this compound (hydrochloride) | 396132-82-4 | >98% [smolecule.com]

- 12. Design and synthesis of an oral prodrug this compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

Alalevonadifloxacin's Preferential Targeting of DNA Gyrase in S. aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alalevonadifloxacin is an L-alanine prodrug of levonadifloxacin (B139917) (WCK 771), a novel broad-spectrum benzoquinolizine fluoroquinolone. A key feature that distinguishes levonadifloxacin from many other fluoroquinolones is its differentiated mechanism of action in Staphylococcus aureus, characterized by a preferential targeting of DNA gyrase over topoisomerase IV.[1][2] This attribute contributes to its potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant strains.[1][3] This technical guide provides an in-depth analysis of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Introduction: The Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[5] They function by creating transient double-stranded breaks in the DNA, allowing for the passage of another DNA segment through the break, followed by resealing the DNA strands.[4] Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and the cleaved DNA, leading to an accumulation of double-stranded DNA breaks and ultimately, cell death.[4][5]

In many Gram-positive bacteria, including S. aureus, topoisomerase IV is the primary target for most older fluoroquinolones.[6][7] However, levonadifloxacin exhibits a distinct preference for DNA gyrase in this pathogen.[1][8]

Quantitative Analysis of this compound's Activity

The preferential targeting of DNA gyrase by levonadifloxacin is substantiated by quantitative data from susceptibility testing against genetically defined S. aureus mutants and direct enzyme inhibition assays.

Table 1: Minimum Inhibitory Concentrations (MICs) against S. aureus

| Strain Type | Target Gene Mutation | WCK 771 (Levonadifloxacin) MIC (µg/mL) | Comparator Quinolones MIC (µg/mL) |

| Wild-Type | None | 0.008 - 0.015[9] | Ciprofloxacin: 0.12 - 0.25[9] |

| Single Mutant | gyrA | Two-fold increase from wild-type[8][10] | - |

| Single Mutant | grlA (Topoisomerase IV) | No significant increase[1] | - |

| Quinolone-Resistant S. aureus (QRSA) | Multiple mutations | MIC₅₀/₉₀: 0.5/1[3] | Levofloxacin MIC₅₀/₉₀: 8/32[3] |

| MRSA | - | MIC₅₀/₉₀: 0.5/1[3] | Moxifloxacin MIC₅₀/₉₀: 2/8[3] |

Note: MIC values can vary slightly based on the specific strains and testing conditions.

Table 2: In Vitro Enzyme Inhibition

Experimental Protocols

The determination of preferential targeting relies on standardized microbiological and biochemical assays.